molecular formula C17H21N5O4 B11980857 7-(2,3-dihydroxypropyl)-6-hydroxy-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-2H-purin-2-one

7-(2,3-dihydroxypropyl)-6-hydroxy-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-2H-purin-2-one

Cat. No.: B11980857
M. Wt: 359.4 g/mol
InChI Key: PQWIYMGDCMNOBE-UHFFFAOYSA-N
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Description

7-(2,3-dihydroxypropyl)-6-hydroxy-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-2H-purin-2-one: is a complex organic compound with a unique structure that includes multiple functional groups. This compound is part of the purine family, which is known for its significant biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(2,3-dihydroxypropyl)-6-hydroxy-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-2H-purin-2-one typically involves multi-step organic reactions. One common method includes the reaction of a purine derivative with a dihydroxypropyl group under controlled conditions. The reaction may involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure consistency, scalability, and cost-effectiveness. Quality control measures are implemented to monitor the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .

Biology: In biological research, the compound is studied for its potential effects on cellular processes. It may interact with enzymes and receptors, influencing biochemical pathways .

Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings and polymers .

Mechanism of Action

The mechanism of action of 7-(2,3-dihydroxypropyl)-6-hydroxy-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific context and application .

Comparison with Similar Compounds

  • 7-(2,3-dihydroxypropyl)-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione
  • 7-ethyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione
  • 7-(2,3-dihydroxypropyl)-8-(hexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness: The uniqueness of 7-(2,3-dihydroxypropyl)-6-hydroxy-3-methyl-8-[(2-phenylethyl)amino]-3,7-dihydro-2H-purin-2-one lies in its specific functional groups and their arrangement. This structure allows for unique interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H21N5O4

Molecular Weight

359.4 g/mol

IUPAC Name

7-(2,3-dihydroxypropyl)-3-methyl-8-(2-phenylethylamino)purine-2,6-dione

InChI

InChI=1S/C17H21N5O4/c1-21-14-13(15(25)20-17(21)26)22(9-12(24)10-23)16(19-14)18-8-7-11-5-3-2-4-6-11/h2-6,12,23-24H,7-10H2,1H3,(H,18,19)(H,20,25,26)

InChI Key

PQWIYMGDCMNOBE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCC3=CC=CC=C3)CC(CO)O

Origin of Product

United States

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